4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl

Physical Property Thermal Analysis Process Chemistry

Researchers face batch failures when substituting biphenyl isomers due to differing physical properties. 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl (CAS 346-99-6) overcomes this with a low melting point (86°C) that streamlines recrystallization and an XLogP3 of 4.7 to enhance drug-like permeability. Its near-planar conformation supports material science applications. • 86°C mp - easier purification, less thermal decomposition • 346.1°C predicted bp - robust for high-temp cross-couplings • ΔXLogP3 +0.33 vs. 4,4'-isomer - improved membrane penetration.

Molecular Formula C13H8F3NO2
Molecular Weight 267.2 g/mol
CAS No. 346-99-6
Cat. No. B1610462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl
CAS346-99-6
Molecular FormulaC13H8F3NO2
Molecular Weight267.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H8F3NO2/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(7-5-9)17(18)19/h1-8H
InChIKeyGZNKLBNXFDXRRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl Overview


4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl (CAS 346-99-6) is a nitro-substituted trifluoromethyl biphenyl derivative with the molecular formula C13H8F3NO2 and a molecular weight of 267.20 g/mol [1]. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its unique substitution pattern (3-CF3, 4'-NO2) . The presence of both an electron-withdrawing nitro group and a lipophilic trifluoromethyl group imparts distinct physicochemical properties that differentiate it from other nitro-trifluoromethyl biphenyl isomers .

Substitution pattern
3-CF3, 4'-NO2 biphenyl scaffold with distinct electronic and steric profile
Use context
Intermediate for pharmaceutical, agrochemical, and advanced materials research

4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl: Isomeric Substitution


In the context of nitro-trifluoromethyl biphenyls, even subtle changes in the relative positions of the nitro and trifluoromethyl groups can lead to significant alterations in physical properties, reactivity, and biological performance. For example, the 3,4'-disubstituted isomer (CAS 346-99-6) exhibits a melting point of 86 °C , while the 4,4'-disubstituted analog (CAS 80245-34-7) melts at 121-122 °C —a 35-36 °C difference that directly impacts handling, purification, and formulation workflows. Such disparities underscore why generic substitution of one isomer for another is not scientifically justifiable without re-optimization of reaction conditions and analytical protocols.

Isomeric substitution (e.g., 4,4'-isomer) can shift thermal behavior substantially, altering handling and purification workflows.
Lipophilicity differences may impact partitioning and bioactivity profiles in lead-optimization studies.
Replacing with a non-planar analog risks loss of extended π-conjugation, critical for materials applications.

4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl: Differentiation from Analogs


Lower Melting Point vs 4,4'-Isomer

The melting point of 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl (86 °C) is 35-36 °C lower than that of the structurally related 4-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl (121-122 °C) . This substantial difference arises from the asymmetric substitution pattern (3-CF3, 4'-NO2) which disrupts crystal packing efficiency relative to the more symmetric 4,4'-isomer.

Lower melting point
Head-to-head
86 °C vs 121–122 °C
(35–36 °C lower)
Supports low-temperature purification and handling workflows.
Reported values from vendor datasheets; asymmetric 3,4'-pattern reduces crystal packing.
Physical Property Thermal Analysis Process Chemistry

Higher Boiling Point vs 4,4'-Isomer

The predicted boiling point of 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl (346.1±42.0 °C at 760 mmHg) is approximately 14 °C higher than that of 4-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl (331.7±37.0 °C) . This difference may reflect stronger intermolecular interactions in the liquid phase for the 3,4'-isomer.

Higher boiling point
Head-to-head
346.1±42.0 °C vs 331.7±37.0 °C
(nominal +14.4 °C)
May provide wider thermal window for high-temperature reactions.
Predicted values; experimental confirmation recommended.
Physical Property Thermal Stability Separation Science

Increased Lipophilicity vs 4,4'-Isomer

The computed XLogP3 value for 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl is 4.7 [1], compared to 4.37 for the 4,4'-disubstituted isomer [2]. This +0.33 log unit increase indicates higher lipophilicity, which can be advantageous for passive membrane diffusion in biological systems.

Lipophilicity (XLogP3)
Cross-study
4.7 (Δ +0.33 vs 4.37)
Reported higher computed lipophilicity; may influence membrane permeation in cell-based assays.
Computed values; in vitro validation needed for specific models.
Lipophilicity Drug Design ADME

Near-Planar Conformation

Single-crystal X-ray diffraction analysis reveals that 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl adopts a nearly planar conformation, with a torsion angle of -179(2)° between the two phenyl rings [1]. This minimal deviation from planarity (within 0.2 Å) contrasts with the often twisted geometries observed in ortho-substituted biphenyls or analogs with different substitution patterns.

Near-planar conformation
Class-level
Torsion angle −179(2)° (deviation <0.2 Å)
Supports extended π-conjugation for materials research.
Single-crystal XRD at 291 K; orthorhombic Aba2 space group.
Crystal Engineering Liquid Crystals Molecular Geometry

4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl: Application Scenarios


Low-Temperature Synthesis and Purification

The markedly lower melting point (86 °C vs. 121-122 °C for the 4,4'-isomer) makes this compound easier to handle as a solid at moderate temperatures and simplifies recrystallization from a wider range of solvents. This reduces the energy burden in purification steps and minimizes thermal decomposition risk during workup .

High-Boiling Intermediate for High-Temperature Reactions

The higher predicted boiling point (346.1 °C vs. 331.7 °C) suggests greater thermal robustness, enabling its use as a solvent or intermediate in high-temperature cross-coupling reactions (e.g., Suzuki-Miyaura) or as a building block for materials requiring elevated processing temperatures .

Lipophilic Probe in Drug Discovery

With an XLogP3 of 4.7 (Δ+0.33 vs. the 4,4'-isomer), this compound offers enhanced lipophilicity that can be exploited in fragment-based drug design or as a molecular probe to improve membrane permeability in early-stage lead compounds [1][2].

Planar Scaffold for Liquid Crystals and Organic Electronics

The near-planar conformation (torsion angle -179°) and extended π-system make this biphenyl derivative a candidate for liquid crystalline phases or as a core unit in organic semiconductors where coplanarity is essential for efficient charge transport [3].

Application
Selection Property
Validation Focus
Low-temperature synthesis & purification
Reported lower melting point relative to 4,4'-isomer
Process efficiency, solvent selection, thermal degradation risk
High-temperature cross-coupling reactions
Higher predicted thermal stability
Reaction window, decomposition threshold under process conditions
Lipophilicity profiling in lead optimization
Elevated XLogP3 vs. symmetric isomer
Membrane permeability assay correlation, ADME context
π-conjugated materials & liquid crystal research
Near-planar biphenyl core
Solid-state order, charge transport, optical anisotropy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.